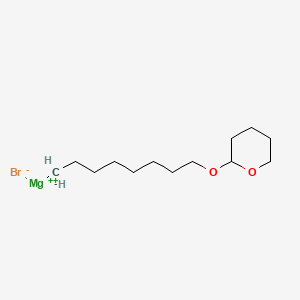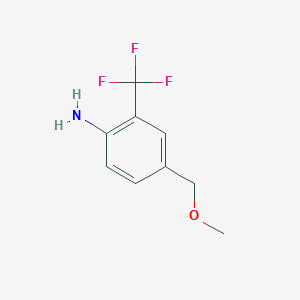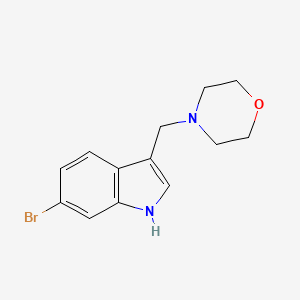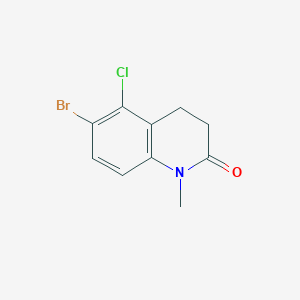
Zhan Catalyst-1C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zhan Catalyst-1C is a type of ruthenium-based organometallic complex used primarily in olefin metathesis reactions. This class of chemicals is named after the chemist Zheng-Yun J. Zhan, who first synthesized them. This compound is known for its high efficiency and stability in various chemical reactions, making it a valuable tool in both academic and industrial settings .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Zhan Catalyst-1C involves the treatment of a ruthenium complex precursor with an isopropoxystyrene ligand in the presence of copper(I) chloride. The isopropoxystyrene ligand is synthesized through an ortho-vinylation of phenol with ethyne, followed by alkylation with 2-bromopropane .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity of the catalyst. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Zhan Catalyst-1C is primarily used in olefin metathesis reactions, which involve the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. This catalyst can also participate in ring-opening metathesis polymerization (ROMP) and cross-metathesis reactions .
Common Reagents and Conditions
Common reagents used with this compound include alkenes, dienes, and strained cyclic olefins. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of solvents such as dichloromethane or toluene .
Major Products
The major products formed from reactions involving this compound are various olefinic compounds, including polymers, cyclic alkenes, and cross-metathesis products. The specific products depend on the substrates and reaction conditions used .
科学的研究の応用
Zhan Catalyst-1C has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of complex molecules, including natural products and pharmaceuticals.
Biology: The catalyst is employed in the synthesis of biologically active compounds and in the modification of biomolecules.
Medicine: this compound is used in the development of new drugs and in the synthesis of drug intermediates.
Industry: It finds applications in the production of polymers, specialty chemicals, and materials science.
作用機序
The mechanism of action of Zhan Catalyst-1C involves the coordination of the ruthenium center with the olefin substrate, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes cycloreversion to produce the metathesis products. The presence of electron-withdrawing groups on the ligand enhances the stability and reactivity of the catalyst .
類似化合物との比較
Similar Compounds
Hoveyda-Grubbs Catalyst: Similar in structure but lacks the electron-withdrawing sulfonamide group present in Zhan Catalyst-1C.
Grubbs Catalyst: Contains a tricyclohexylphosphine ligand and is less stable in the presence of air and moisture compared to this compound.
Zhan Catalyst-1B: Similar to this compound but with slight variations in the ligand structure.
Uniqueness
This compound stands out due to its enhanced stability and reactivity, attributed to the electron-withdrawing sulfonamide group on the ligand. This makes it more efficient in catalyzing olefin metathesis reactions, especially with substrates that are challenging for other catalysts .
特性
IUPAC Name |
dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium;tricyclohexylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C12H17NO3S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h16-18H,1-15H2;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGVRAHMQZBHRC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50Cl2NO3PRuS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)
![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)
![tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)








![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino))-1,1'-biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I)](/img/structure/B6316015.png)

